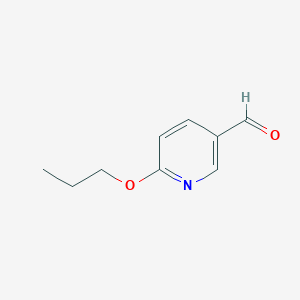

2-Propoxy-5-pyridinecarbaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Propoxy-5-pyridinecarbaldehyde involves several steps. One method involves the molecule’s most potential scan geometrical view being analyzed . The comparison of the mentioned experimental and calculated results by Gaussian 09W was studied .Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectra . All parameters in a geometrical way can be studied . Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .Chemical Reactions Analysis

The chemical reactions of this compound involve several steps. The main focus of this article is on the structural, energetic and vibrational properties of three monosubstituted pyridines, wherein one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using various methods . The compound’s structure parameters, IR, Raman and UV–Vis spectra exhibited good agreement between the theoretical and experimental parameters .Wissenschaftliche Forschungsanwendungen

Polymerization Initiator

2-pyridinecarbaldehyde imines, closely related to 2-Propoxy-5-pyridinecarbaldehyde, are used as ligands in atom transfer polymerization. These ligands, when used in conjunction with copper(I) bromides and alkyl bromides, facilitate homogeneous reactions and offer versatility in electron donating and withdrawing capability, leading to soluble Cu(I) species (Haddleton et al., 1997).

Spectrofluorimetric Analysis

2-pyridinecarbaldehyde-5-nitro-pyridylhydrazone (2PC-5NPH), a derivative of this compound, has been synthesized for the spectrofluorimetric determination of Fe(III) ions. It exhibits a significant emission peak increase with the addition of Fe(III), allowing for sensitive and selective determination of ferric ion concentration (Cha & Park, 1996).

Ligand for Metal Complexation

The reaction of 2-pyridinecarbaldehyde with other compounds under microwave irradiation can result in complexation with metals like Cadmium(II). This process yields tetradentate ligands that form complexes with distinct crystal structures and hydrogen bonding interactions, demonstrating versatility in coordination chemistry (Hakimi et al., 2013).

Microwave Spectroscopy

Microwave spectroscopy studies on 2-pyridinecarbaldehyde have revealed insights into the molecule's structure. It is found to be planar in its equilibrium position with a significant dipole moment, indicating its potential in various molecular and spectroscopic applications (Kawashima et al., 1975).

Catalyst in Chemical Synthesis

2-Pyridinecarbaldehydes are used in Petasis reactions with amines and boronic acids, indicating their role as catalysts in synthesizing functionalized allylic alcohols. This application is significant in medicinal and material chemistry due to the wide range of products that can be synthesized (Ding et al., 2018).

Synthesis of Oxazolecarbaldehydes

This compound derivatives are used in the intramolecular Pd(II)-catalyzed cyclization of propargylamides, facilitating the synthesis of oxazolecarbaldehydes. This method offers a valuable alternative to traditional formylation on oxazole rings, often limited in terms of regioselectivity and yield (Beccalli et al., 2008).

Aluminium-Mediated Reactions

2-Pyridinecarbaldehydes engage in aluminium-mediated Friedel–Crafts hydroxyalkylation reactions. These reactions, both experimentally and theoretically investigated, highlight the role of pyridinecarbaldehydes in organometallic chemistry and catalysis (Gothelf et al., 2001).

Iron Catalysis

2-Pyridinecarbaldehyde isonicotinoyl hydrazone ligands, related to this compound, are used in the complexation of ferrous perchlorate, leading to the formation of unique iron complexes. These complexes are significant in studying the mobilization of intracellular Fe, with potential applications in treating Fe overload diseases (Bernhardt et al., 2004).

Redox Reactions in Brain Drug Delivery

1-Methylpyridine-2-carbaldehyde oxime, a derivative of this compound, is used in studying the elimination rate of small quaternary salts from the brain. This research supports hypotheses about active transport mechanisms for eliminating organic ions from the brain, important in drug delivery systems (Bodor et al., 1978).

Eigenschaften

IUPAC Name |

6-propoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-5-12-9-4-3-8(7-11)6-10-9/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIYHHBEGFWQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

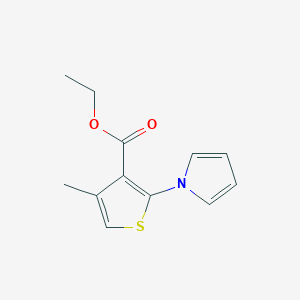

CCCOC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B1406818.png)

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406819.png)

![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1406821.png)

![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406823.png)

![2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid](/img/structure/B1406831.png)

![(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1406832.png)